molecular formula C13H18N2O4S2 B12206401 Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate

Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate

Cat. No.: B12206401
M. Wt: 330.4 g/mol
InChI Key: LTZGOJTWKACYFI-UHFFFAOYSA-N
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Description

Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate is a sulfur-containing heterocyclic compound featuring a 6-methylpyrimidine core linked to two diethyl acetate groups via disulfide (-S-S-) bonds at positions 2 and 4.

Properties

Molecular Formula

C13H18N2O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)sulfanyl-6-methylpyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C13H18N2O4S2/c1-4-18-11(16)7-20-10-6-9(3)14-13(15-10)21-8-12(17)19-5-2/h6H,4-5,7-8H2,1-3H3

InChI Key

LTZGOJTWKACYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1)C)SCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate typically involves the reaction of 6-methylpyrimidine-2,4-dithiol with diethyl bromoacetate under basic conditions. The reaction proceeds through the formation of a disulfide bond between the two thiol groups of the pyrimidine derivative and the subsequent esterification with diethyl bromoacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the deprotonation of the thiol groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2’-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various biochemical pathways .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compound 13 ()
  • Structure: Diethyl 2,2'-((5-cyano-6-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidine-2,4-diyl)bis(sulfanediyl))diacetate.
  • Key Features: Pyrimidine core with disulfide linkages. Substituents: 5-cyano and 6-(diphenylpyrazole) groups.
  • Properties: Synthesized via reflux with ethyl chloroacetate and sodium acetate.
  • Comparison: The 6-methyl group in the target compound may enhance solubility compared to the bulky diphenylpyrazole substituent in Compound 13.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
  • Structure : Pyrimidine core with a thioether (-S-) linkage at position 2 and a thietane-3-yloxy group at position 4.
  • Key Features :
    • Single sulfur linkage (vs. disulfide in the target compound).
    • 6-methyl substituent shared with the target.
  • Properties: Synthesized via reaction with 2-chloromethylthiirane.
  • Comparison :
    • The disulfide in the target compound may offer redox-responsive behavior, unlike the stable thioether in this analog. The thietane group introduces a strained ring system, which could influence bioavailability .

Hydantoin and Triazine Derivatives

Compound 4g and 3b ()
  • Structures :
    • 4g : Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate.
    • 3b : Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate.
  • Key Features :
    • Hydantoin (imidazolidine-dione) core instead of pyrimidine.
    • Methoxyphenyl substituents for enhanced UV absorption.
  • Properties :
    • 4g : UVA protection factor (PF) = 6.83 ± 0.05; high photostability.
    • 3b : UVB SPF in vitro = 3.07 ± 0.04; excellent solubility in cosmetic formulations.
  • Comparison :
    • The pyrimidine core in the target compound may offer broader UV absorption (UVA/UVB) compared to hydantoin derivatives, which are UVA/UVB-selective. However, hydantoin-based compounds demonstrate validated photostability and safety profiles in cosmetic applications .
Compound 18 ()
  • Structure : Di-tert-butyl 2,2'-((6-hexyl-1,3,5-triazine-2,4-diyl)bis(sulfanediyl))diacetate.
  • Key Features :
    • Triazine core with disulfide linkages and tert-butyl esters.
    • Hexyl substituent for lipophilicity.
  • Properties :
    • Used as a ligand for chemokine CXCL12’s sY12-binding pocket.
    • Demonstrated utility in high-throughput phasing pipelines.
  • Comparison :
    • The tert-butyl esters in Compound 18 may reduce hydrolysis susceptibility compared to ethyl esters in the target compound. The triazine core’s electron-deficient nature could enhance binding affinity in biochemical applications .

Antimicrobial and Pharmacological Analogs

Diphosphoxane Derivative ()
  • Structure : Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate.
  • Key Features :
    • Central diphosphoxane ring with diethyl acetate groups.
  • Properties :
    • Tested against ten pathogenic microorganisms, though efficacy data are unspecified.

Biological Activity

Chemical Structure and Properties

Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate can be characterized by its unique disulfide linkage and pyrimidine moiety. The compound's structure is essential for its biological activity, as the disulfide bond often plays a critical role in redox reactions and enzyme interactions.

Structural Formula

C14H18N2O4S2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_4\text{S}_2

Research indicates that compounds with disulfide linkages can exhibit significant biological activities, including:

  • Antioxidant Properties : The disulfide bond can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Such compounds may inhibit certain enzymes by modifying thiol groups critical for enzyme activity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds often exhibit antimicrobial properties.

Case Studies

  • Antioxidant Activity : A study evaluating various disulfide compounds demonstrated that those with pyrimidine structures exhibited enhanced antioxidant properties compared to their non-pyrimidine counterparts. This suggests that this compound may also possess similar capabilities .
  • Antimicrobial Efficacy : In vitro tests have shown that pyrimidine derivatives can exert significant antimicrobial effects against a range of pathogens. For instance, a derivative similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that certain disulfide compounds could effectively inhibit enzymes involved in metabolic pathways. This compound's structure suggests potential interactions with key metabolic enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzyme activity

Additional Insights

The biological activity of this compound is still under investigation. The compound's potential as a therapeutic agent warrants further exploration through clinical trials and more extensive biochemical assays.

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